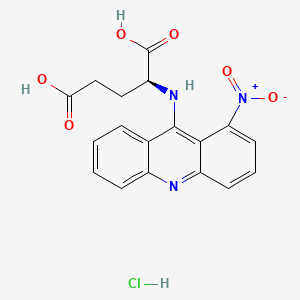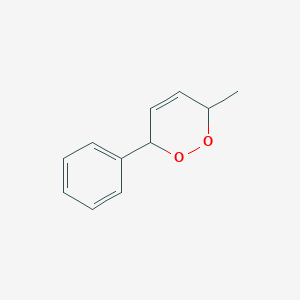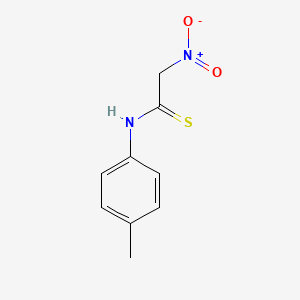
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group and a diphenylmethylidene group. This compound is part of the broader class of phosphines, which are widely used as ligands in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the reaction of dichlorophenylphosphine with methylmagnesium bromide (a Grignard reagent) to form the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The purification of the compound is typically achieved through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in cross-coupling reactions, where the phosphine ligand facilitates the formation of carbon-carbon bonds.
Scientific Research Applications
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane primarily involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Similar to (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane but with two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both 2,6-dimethylphenyl and diphenylmethylidene groups, which provide distinct electronic and steric properties. These properties make it a versatile ligand in various catalytic processes, offering different reactivity and selectivity compared to other phosphine ligands .
Properties
| 85320-16-7 | |
Molecular Formula |
C21H19P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
benzhydrylidene-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C21H19P/c1-16-10-9-11-17(2)20(16)22-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI Key |
GGZKXGGYXJGGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/no-structure.png)



![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)

![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
